molecular formula C6H3N2O5- B1223059 2,4-Dinitrophenolate CAS No. 20350-26-9

2,4-Dinitrophenolate

Cat. No. B1223059
CAS RN: 20350-26-9
M. Wt: 183.1 g/mol
InChI Key: UFBJCMHMOXMLKC-UHFFFAOYSA-M
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Description

Dinitrophenols are a class of manufactured chemicals that do not occur naturally in the environment. There are six different dinitrophenols. The most commercially important dinitrophenol, 2,4-di-nitrophenol (DNP), is a yellow solid with no smell. It is used in making dyes, wood preservatives, explosives, insect control substances, and other chemicals, and as a photographic developer. It was used in diet pills in the 1930s but was banned for this use in 1938. It may be sold under several trade names, including Caswell No. 392, Sulfo Black B, and Nitro Kleenup. Use of trade names is for identification only and does not imply endorsement by the Agency for Toxic Substances and Disease Registry, the Public Health Service, or the U. S. Department of Health and Human Services.
2,4-dinitrophenol(1-) is a phenolate anion obtained from 2,4-dinitrophenol. It is the major microspecies at pH 7.3 (according to Marvin v 6.2.0.). It has a role as a bacterial xenobiotic metabolite. It is a conjugate base of a 2,4-dinitrophenol.
Organic compounds that contain two nitro groups attached to a phenol.

properties

CAS RN

20350-26-9

Product Name

2,4-Dinitrophenolate

Molecular Formula

C6H3N2O5-

Molecular Weight

183.1 g/mol

IUPAC Name

2,4-dinitrophenolate

InChI

InChI=1S/C6H4N2O5/c9-6-2-1-4(7(10)11)3-5(6)8(12)13/h1-3,9H/p-1

InChI Key

UFBJCMHMOXMLKC-UHFFFAOYSA-M

SMILES

C1=CC(=C(C=C1[N+](=O)[O-])[N+](=O)[O-])[O-]

Canonical SMILES

C1=CC(=C(C=C1[N+](=O)[O-])[N+](=O)[O-])[O-]

Other CAS RN

20350-26-9

synonyms

Dinitrophenols

Origin of Product

United States

Synthesis routes and methods

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Retrosynthesis Analysis

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One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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